molecular formula C12H19N B14703988 4-(4-Methylhexan-2-yl)pyridine CAS No. 22253-34-5

4-(4-Methylhexan-2-yl)pyridine

Cat. No.: B14703988
CAS No.: 22253-34-5
M. Wt: 177.29 g/mol
InChI Key: BRWUWBGPDGUHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylhexan-2-yl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylhexan-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with 4-methylhexan-2-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylhexan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

4-(4-Methylhexan-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylhexan-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine: A simpler derivative with a single methyl group on the pyridine ring.

    4-(4-Methylpentyl)pyridine: A similar compound with a slightly different alkyl chain length.

Uniqueness

4-(4-Methylhexan-2-yl)pyridine is unique due to its specific alkyl substitution, which can influence its chemical reactivity and biological activity. The presence of the 4-(4-methylhexan-2-yl) group can enhance its lipophilicity, potentially affecting its solubility and interaction with biological membranes.

Properties

CAS No.

22253-34-5

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

4-(4-methylhexan-2-yl)pyridine

InChI

InChI=1S/C12H19N/c1-4-10(2)9-11(3)12-5-7-13-8-6-12/h5-8,10-11H,4,9H2,1-3H3

InChI Key

BRWUWBGPDGUHNG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)C1=CC=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.